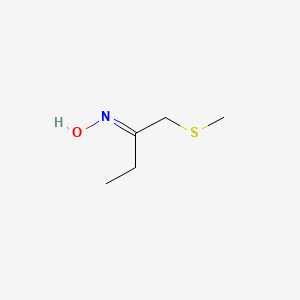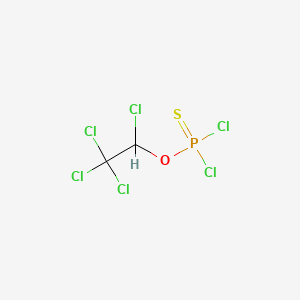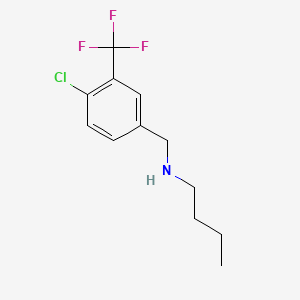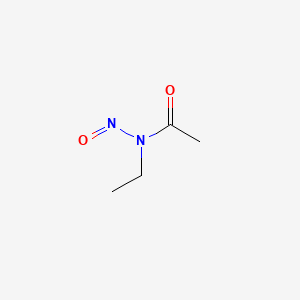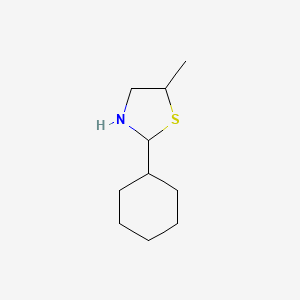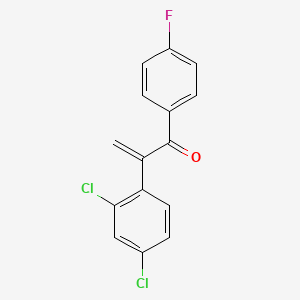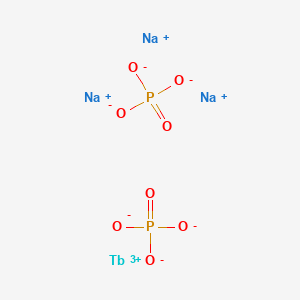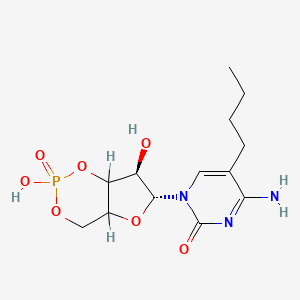
5-n-Butylcytidine 3',5'-cyclic monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-n-Butylcytidine 3’,5’-cyclic monophosphate is a cyclic nucleotide derived from cytidine It is a non-canonical cyclic nucleotide, which means it is not as commonly studied as cyclic adenosine monophosphate or cyclic guanosine monophosphate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Butylcytidine 3’,5’-cyclic monophosphate typically involves the cyclization of cytidine derivatives. One common method is the hydrolysis of cytidine 5’-triphosphate by the enzyme cytidylyl cyclase . The reaction conditions often require specific pH levels and temperatures to ensure the proper formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions using cytidylyl cyclase. The process would need to be optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
5-n-Butylcytidine 3’,5’-cyclic monophosphate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the nucleotide’s structure and function.
Reduction: This can lead to the formation of different nucleotide analogs.
Substitution: Common in modifying the nucleotide for specific research applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a different cyclic nucleotide, while substitution could yield various analogs with altered biological activity .
Applications De Recherche Scientifique
5-n-Butylcytidine 3’,5’-cyclic monophosphate has several applications in scientific research:
Chemistry: Used as a tool to study nucleotide interactions and signaling pathways.
Biology: Helps in understanding cellular processes involving cyclic nucleotides.
Medicine: Potential therapeutic applications in treating diseases related to nucleotide signaling.
Industry: Used in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The compound exerts its effects by acting as a second messenger in various signaling pathways. It interacts with specific molecular targets, such as protein kinases and phosphodiesterases, to regulate cellular functions. The pathways involved include the cAMP-PKA-CREB pathway, which plays a role in gene transcription and protein expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclic adenosine monophosphate (cAMP)
- Cyclic guanosine monophosphate (cGMP)
- Cyclic uridine monophosphate (cUMP)
- Cyclic cytidine monophosphate (cCMP)
Uniqueness
5-n-Butylcytidine 3’,5’-cyclic monophosphate is unique due to its specific structure and the presence of the butyl group, which may confer distinct biochemical properties and interactions compared to other cyclic nucleotides .
Propriétés
Numéro CAS |
117309-91-8 |
|---|---|
Formule moléculaire |
C13H20N3O7P |
Poids moléculaire |
361.29 g/mol |
Nom IUPAC |
4-amino-5-butyl-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidin-2-one |
InChI |
InChI=1S/C13H20N3O7P/c1-2-3-4-7-5-16(13(18)15-11(7)14)12-9(17)10-8(22-12)6-21-24(19,20)23-10/h5,8-10,12,17H,2-4,6H2,1H3,(H,19,20)(H2,14,15,18)/t8?,9-,10?,12-/m1/s1 |
Clé InChI |
CRAQVGQJWSIGOT-LCLYSXEGSA-N |
SMILES isomérique |
CCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3C(O2)COP(=O)(O3)O)O |
SMILES canonique |
CCCCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


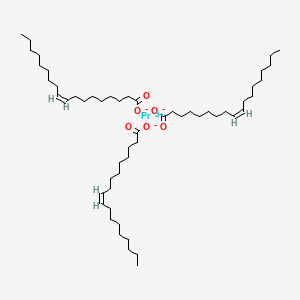
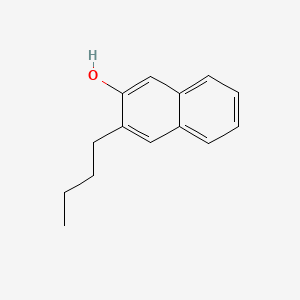
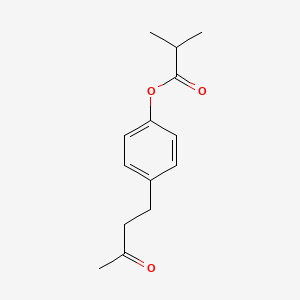

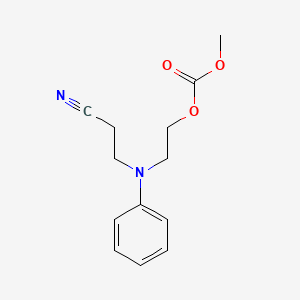
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)

